Benazepril tert-Butyl Ester
Description
Contextualizing Benazepril (B1667978) tert-Butyl Ester as a Key Intermediate in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis
Benazepril tert-butyl ester serves as a crucial precursor in the manufacturing of benazepril hydrochloride, a potent ACE inhibitor. ACE inhibitors are a class of medications used in the management of hypertension and heart failure. The synthesis of benazepril involves a multi-step process where this compound is formed and subsequently converted to the active pharmaceutical ingredient.
The tert-butyl ester group in the molecule acts as a protecting group for the carboxylic acid functionality. This protection is a strategic element in the synthesis, allowing for specific chemical transformations to occur at other parts of the molecule without unintended side reactions. The final step in the synthesis of benazepril involves the selective removal of the tert-butyl group, a process known as deprotection or hydrolysis, to yield the active carboxylic acid moiety of benazepril. This conversion is a critical step that ultimately leads to the formation of the pharmacologically active benazeprilat (B1667979) upon oral administration and subsequent metabolism. newdrugapprovals.org
Below are the key chemical properties of this compound:
| Property | Value |
| IUPAC Name | ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
| Molecular Formula | C₂₈H₃₆N₂O₅ |
| Molecular Weight | 480.6 g/mol |
| CAS Number | 109010-61-9 |
Rationale for Dedicated Academic Study of the Compound's Chemical and Mechanistic Aspects
A primary focus of research is the control of diastereomeric purity. Benazepril has two chiral centers, leading to the possibility of four stereoisomers. The desired therapeutic activity resides predominantly in the (S,S)-diastereomer. The use of the tert-butyl ester intermediate plays a significant role in synthetic routes designed to maximize the yield of this specific stereoisomer. For instance, certain synthetic pathways involving this compound have been shown to yield a high diastereomeric ratio of the desired (S,S) isomer to the undesired (S,R) isomer. newdrugapprovals.org Research has demonstrated that the diastereomeric ratio of this compound can be as high as 96:4 (SS:SR), which is crucial for obtaining the final benazepril hydrochloride with high diastereomeric purity after hydrolysis and purification. newdrugapprovals.org
Furthermore, the chemical and physical properties of this compound, including its crystallization behavior, can affect the purification process. The ability to isolate a stable, crystalline form of this intermediate can facilitate the removal of impurities before the final deprotection step, thereby simplifying the purification of the active pharmaceutical ingredient.
Overview of Research Scope and Focus in Contemporary Chemical Sciences
Contemporary research on this compound is multifaceted, encompassing the development of novel synthetic methodologies, detailed mechanistic investigations, and the advancement of analytical techniques for quality control.
Synthetic Innovations: Recent academic efforts have been directed towards developing more efficient and environmentally benign synthetic routes to benazepril and its intermediates. This includes the exploration of novel catalytic systems and reaction conditions. For example, a one-step synthesis of this compound has been reported using a molybdenum-catalyzed asymmetric amination of α-hydroxy esters. nih.govresearchgate.net This method represents a more direct approach compared to traditional multi-step sequences. Another area of investigation is the use of microwave-assisted synthesis to accelerate reaction times and improve yields of benazepril intermediates. nih.gov Biocatalytic methods, employing enzymes for stereoselective transformations, are also being explored for the synthesis of key precursors to benazepril. researchgate.net
Mechanistic Studies: A significant portion of research is dedicated to understanding the reaction mechanisms involved in the formation and conversion of this compound. The hydrolysis of the tert-butyl ester to yield benazepril is a key focus. Kinetic studies of both the acidic and enzymatic hydrolysis of benazepril have been conducted to understand the stability of the molecule and the conversion to its active form, benazeprilat. nih.gov These studies are crucial for optimizing reaction conditions and ensuring the complete and selective removal of the protecting group without degrading the rest of the molecule.
Analytical Advancements: The development of robust analytical methods is essential for ensuring the quality and purity of benazepril and its intermediates. High-performance liquid chromatography (HPLC) methods have been developed for the quantification of benazepril hydrochloride and its related impurities, including this compound, which is listed as a potential impurity. ajpsonline.com Advanced techniques such as preparative HPLC and spectroscopic methods (FTIR, NMR, Mass Spectrometry) are employed for the isolation and characterization of unknown impurities that may arise during the synthesis. researchgate.net Furthermore, stability-indicating analytical methods are developed to monitor the degradation of benazepril under various stress conditions, which can provide insights into potential degradation pathways involving its intermediates. researchgate.net
The following table summarizes some of the key research findings related to this compound:
| Research Focus | Key Findings |
| Stereoselective Synthesis | The use of this compound as an intermediate allows for achieving a high diastereomeric ratio (e.g., 96:4 SS:SR) in the synthesis of benazepril. newdrugapprovals.org |
| Novel Synthetic Methods | A one-step synthesis of this compound has been developed using a molybdenum-catalyzed asymmetric amination. nih.gov |
| Process Optimization | Microwave-assisted synthesis has been shown to reduce reaction times for the preparation of benazepril intermediates. nih.gov |
| Mechanistic Understanding | Kinetic studies have elucidated the mechanisms of both acidic and enzymatic hydrolysis of the ester group in benazepril. nih.gov |
| Impurity Profiling | HPLC methods have been established to identify and quantify this compound as a potential impurity in the final drug product. ajpsonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103905 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109010-61-9 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benazepril t-butyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benazepril Tert Butyl Ester and Its Precursors
Established Synthetic Routes and Reaction Mechanisms
The traditional synthesis of Benazepril (B1667978) and its esters relies on a series of well-documented chemical reactions. These methods have been refined over time to improve yields and stereoselectivity, which are critical for the drug's efficacy.
Nucleophilic Substitution Reactions in Benzazepine Core Formation
The formation of the benzazepine core, a seven-membered ring fused to a benzene (B151609) ring, is a pivotal step in the synthesis of Benazepril. Nucleophilic substitution reactions are frequently employed to construct this heterocyclic system.
One common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a starting material containing both an amine and a reactive group on a side chain attached to a benzene ring can undergo an intramolecular nucleophilic attack to form the seven-membered ring. The specific nature of the leaving group and the reaction conditions are critical to ensure high yields and minimize side reactions. A variety of reagents and conditions have been explored to facilitate this cyclization, including the use of different bases and solvents to promote the nucleophilic character of the amine. thieme-connect.combath.ac.ukthieme-connect.comacs.org
Another approach involves the reaction of 3-bromo-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.-benzazepine-2-ketone-1-tert-butyl acetate (B1210297) with (S)-homophenylalanine. This reaction proceeds via a dynamic kinetic resolution process to yield the desired benazepril intermediate. google.com The use of a bromo-substituted benzazepine derivative provides a reactive site for the nucleophilic amine of the homophenylalanine to attack, leading to the formation of the crucial carbon-nitrogen bond.
The table below summarizes key aspects of nucleophilic substitution in benzazepine synthesis:
| Starting Materials | Key Reagents | Product | Significance |
| N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1-propanamine | AlCl3 | 2-benzotriazolylmethyl-2,3,4,5-tetrahydro-1H-2-benzazepine | Formation of a versatile intermediate for further substitution. thieme-connect.comthieme-connect.com |
| 3-bromo-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.-benzazepine-2-ketone-1-tert-butyl acetate, (S)-homophenylalanine | Triethylamine | Benazepril intermediate | Dynamic kinetic resolution for stereoselective synthesis. google.com |
| 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines, 1,3-dicarbonyl compounds | In(OTf)3 | 3-Benzazepine compounds | N-substituent controlled selective formation. acs.org |
Esterification Protocols for tert-Butyl Moiety Introduction
The introduction of the tert-butyl ester group is a critical step in the synthesis of Benazepril tert-butyl ester. This protecting group is favored for its stability under various conditions and its facile removal under acidic conditions. thieme-connect.com
Several esterification methods have been developed for this purpose. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is mild and effective for sterically hindered alcohols like tert-butanol. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org
Another approach involves the use of tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.comnih.gov This method is particularly useful for the direct tert-butylation of amino acids. thieme-connect.com The use of isobutene gas with a catalytic amount of sulfuric acid is also a well-established method for forming tert-butyl esters. thieme-connect.comgoogle.com
The following table outlines common esterification protocols for introducing the tert-butyl group:
| Carboxylic Acid Source | Reagents | Key Features |
| Carboxylic acid | DCC, DMAP, tert-butanol | Mild conditions, suitable for acid-labile substrates (Steglich Esterification). organic-chemistry.org |
| Carboxylic acid | tert-Butyl acetate, perchloric acid | Direct esterification, particularly for amino acids. nih.gov |
| Carboxylic acid | Isobutene, H2SO4 (catalytic) | Common industrial method. thieme-connect.com |
| Carboxylic acid | tert-Butyl acetoacetate | Gentle warming, generates low pressure. researchgate.net |
Reductive Amination Approaches to Key Intermediates
Reductive amination is a cornerstone in the synthesis of Benazepril, providing a direct method for forming the amine linkage between the benzazepine core and the side chain. newdrugapprovals.orgacs.org This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine.
In the context of Benazepril synthesis, a key intermediate, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one, is often reacted with ethyl 2-oxo-4-phenyl butyrate (B1204436) via reductive amination. newdrugapprovals.org The choice of reducing agent is critical for the stereochemical outcome of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation with palladium on carbon (Pd/C). google.comnewdrugapprovals.org While effective, the use of toxic reagents like NaBH3CN has prompted the search for greener alternatives. google.com
The diastereomeric ratio of the resulting product can be influenced by the reaction conditions, including the solvent and the specific reducing agent used. newdrugapprovals.org For instance, one patented process describes a diastereomeric ratio of 95:5, but with a low yield of 25%, highlighting the challenges in optimizing this step for industrial production. google.com
Key parameters of reductive amination in Benazepril synthesis are summarized below:
| Amine Component | Carbonyl Component | Reducing Agent | Significance |
| (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one sodium salt | Ethyl 2-oxo-4-phenyl butyrate | H2, Pd/C | Established route to Benazepril. newdrugapprovals.org |
| (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetic acid tert-butyl ester | Ethyl 2-oxo-4-phenylbutyrate | NaBH3CN | Synthesis of this compound, though with challenges in yield and safety. google.com |
Aza-Michael Addition Strategies to Construct the Chiral Carbon Centers
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for forming carbon-nitrogen bonds and creating stereocenters. nih.govnih.gov In the synthesis of Benazepril, this reaction has been employed as a key step to introduce the desired chirality. nih.govnih.govmdpi.comresearchgate.net
A notable application involves the asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govnih.gov This reaction sets up a key chiral intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which can then be converted to Benazepril. nih.govnih.gov The diastereoselectivity of this addition is highly dependent on the solvent, with polar aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724) providing better results. nih.gov
The subsequent reduction of the nitro group in the coupled product, followed by intramolecular cyclization, leads to the formation of the benzazepine ring. nih.gov This convergent approach offers an efficient pathway to the chiral core of Benazepril. nih.gov
The table below details the influence of solvents on the diastereomeric ratio in the aza-Michael addition:
| Solvent | Diastereomeric Ratio (S,S) : (R,S) |
| Dichloromethane | 4.20 : 1 nih.gov |
| Acetonitrile | 3.73 : 1 nih.gov |
| Other Solvents | 1.53:1 to 2.15:1 nih.gov |
Novel and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the pharmaceutical industry. mdpi.commdpi.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve atom economy. google.commdpi.com
Molybdenum-Catalyzed Asymmetric Amination of α-Hydroxy Esters
A promising novel approach for the synthesis of α-amino acids and their derivatives, including precursors to Benazepril, is the molybdenum-catalyzed asymmetric amination of α-hydroxy esters. researchgate.netnih.govconsensus.app This method utilizes an earth-abundant transition metal catalyst to facilitate the direct conversion of readily available α-hydroxy esters into N-protected unnatural α-amino acid esters with high yields. researchgate.netnih.gov
This process can be rendered enantioselective through the use of a chiral molybdenum complex in conjunction with a chiral phosphoric acid (CPA). researchgate.netnih.gov This cooperative catalysis allows for the synthesis of optically active amino acid derivatives, which are crucial for the biological activity of many pharmaceuticals. researchgate.net A one-step synthesis of this compound has been demonstrated using this methodology, highlighting its potential to streamline the production process. researchgate.net This approach represents a significant advancement over traditional multi-step synthetic routes, offering a more atom-economical and potentially more environmentally friendly alternative. researchgate.net
Enzymatic Resolution Techniques for Racemic Intermediates
Enzymatic methods offer a highly selective approach to resolving racemic mixtures, a critical step in the synthesis of stereochemically pure pharmaceuticals. In the context of benazepril synthesis, enzymatic hydrolysis has been explored. For instance, studies have shown that benazepril hydrochloride is susceptible to in vitro enzymatic hydrolysis by porcine liver esterase (PLE) at 37°C in a pH 7.4 buffered solution, yielding its active metabolite, benazeprilat (B1667979). researchgate.net While this demonstrates the principle of enzymatic ester cleavage, more directly applicable is the use of enzymes in the kinetic resolution of synthetic intermediates.
Dynamic kinetic resolution is a powerful technique that has been applied to the synthesis of a benazepril intermediate. google.com This process involves the reaction of a racemic precursor, such as 3-bromo-2,3,4,5-tetrahydro-1H- nih.gov-benzazepine-2-ketone-1-tert-butyl acetate, with a chiral nucleophile like (S)-homophenylalanine. google.com This method efficiently produces the target intermediate with high purity, avoiding the need for chiral resolution of the initial racemic compound. google.com Bioreduction processes, utilizing enzymes like alcohol dehydrogenases (ADHs), are also employed for the synthesis of chiral intermediates required for drugs like benazepril. researchgate.netacs.org
Solid-Phase Synthesis Applications for Complex Analogues
While specific examples of solid-phase synthesis for this compound are not extensively detailed in the provided search results, the principles of solid-phase synthesis are widely applied in medicinal chemistry to create libraries of complex analogues. mdpi.comacs.org This methodology involves attaching a starting material to a solid support (resin) and performing a series of reactions. Its advantages include simplified purification, as excess reagents and byproducts are washed away, and the potential for automation. For benazepril analogues, a precursor could be anchored to a resin, followed by sequential reactions to build the complex molecule, and finally, cleavage from the support to yield the desired product. This approach would be particularly useful for exploring structure-activity relationships by systematically varying different parts of the molecule.
One-Step Catalytic Synthesis Methods
A significant advancement in the synthesis of this compound is the development of one-step catalytic methods. One such method involves the molybdenum-catalyzed asymmetric amination of α-hydroxy esters. nih.govresearchgate.netresearchgate.net This process directly combines the precursor alcohol and amine in a single catalytic step, representing a more efficient route compared to traditional multi-step sequences that require protection and deprotection steps. nih.gov
In this reaction, an α-hydroxy ester and an amine are reacted in the presence of a molybdenum complex and a chiral phosphoric acid (CPA) co-catalyst. nih.govresearchgate.net Although the reported yield for the direct synthesis of this compound was modest (24%), the method is considered a promising advancement for the catalytic one-step synthesis of this drug candidate. nih.govresearchgate.net Another novel approach utilizes an Ugi three-component reaction (U-3CR) with convertible isocyanides to concisely synthesize benazepril hydrochloride, a process that involves the formation of an amide which is subsequently converted to the ethyl ester. ias.ac.in
Optimization of Reaction Conditions and Process Parameters
The yield, purity, and diastereoselectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions.
Solvent Selection and Polarity Effects on Reaction Outcome and Diastereoselectivity
The choice of solvent is a critical factor that significantly influences the diastereoselectivity of the reaction. nih.govresearchgate.net In the asymmetric aza-Michael addition, a key step in one synthetic route to a benazepril intermediate, polar aprotic solvents have been shown to provide higher diastereomeric ratios. nih.gov The polarity of the solvent can affect the equilibrium of the reversible addition-elimination process, thereby influencing the final ratio of diastereomers. nih.govresearchgate.net The differences in solubility of the diastereoisomers in various solvents can be exploited to enhance diastereoselectivity. nih.gov
For example, in one study, dichloromethane and acetonitrile yielded the highest diastereomeric ratios, while other solvents like ethanol, isopropanol (B130326), and toluene (B28343) gave poorer results. nih.govresearchgate.net Similarly, a patent for benazepril synthesis notes that the proportion of S,S and S,R diastereoisomers is primarily dependent on the reaction solvent, with isopropanol being a preferred choice in their described method. google.com
| Solvent | Diastereomeric Ratio (S,S : R,S) | Reference |
|---|---|---|
| Dichloromethane | 4.20 : 1 | researchgate.net |
| Acetonitrile | 3.75 : 1 | researchgate.net |
| Ethanol | 2.15 : 1 | researchgate.net |
| Isopropanol | 1.91 : 1 | researchgate.net |
| Xylene | 1.88 : 1 | researchgate.net |
| Toluene | 1.60 : 1 | researchgate.net |
| THF | 1.53 : 1 | researchgate.net |
Catalyst and Co-catalyst Selection and Enhancements
The selection of an appropriate catalyst and any co-catalysts is fundamental to the success of modern synthetic methods for this compound. In the one-step amination of α-hydroxy esters, a cooperative catalysis system using an inexpensive molybdenum complex (Mo(CO)₆) and a chiral phosphoric acid (CPA) was employed. nih.govresearchgate.netresearchgate.net This system facilitates the formation of the desired α-amino acid ester from simple prochiral starting materials. nih.gov
Other synthetic routes utilize different catalytic systems. For instance, hydrogenation steps often employ noble metal catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel. googleapis.comgoogle.com In an Ugi three-component reaction approach to benazepril, titanium tetrachloride (TiCl₄) was used as a catalyst in 2,2,2-trifluoroethanol (B45653) (TFE). ias.ac.in The addition of substances like sodium iodide has also been reported to enhance reaction rates and reduce by-products in certain substitution reactions. epo.org
| Reaction Type | Catalyst/Co-catalyst | Reference |
|---|---|---|
| One-Step Asymmetric Amination | Mo(CO)₆ / Chiral Phosphoric Acid (CPA) | nih.govresearchgate.netresearchgate.net |
| Hydrogenation | Palladium on carbon (Pd/C), Raney Nickel | googleapis.comgoogle.com |
| Ugi Three-Component Reaction | Titanium tetrachloride (TiCl₄) | ias.ac.in |
| Nucleophilic Substitution | Sodium Iodide (enhancer) | epo.org |
Temperature and Duration Controls for Yield and Purity
Reaction temperature and duration are crucial parameters that must be optimized to maximize product yield and purity while minimizing side reactions. For the one-step molybdenum-catalyzed synthesis of this compound, the reaction is conducted at a refluxing temperature of 140–150 °C for 24 hours. nih.govresearchgate.netresearchgate.net In contrast, the asymmetric aza-Michael reaction for a benazepril intermediate found its optimal temperature range to be between 20-40°C. nih.govresearchgate.net
A patented dynamic kinetic resolution process specifies a reaction temperature between 25 to 100 °C, with a more preferable range of 50 to 70 °C. google.com The same patent indicates a preferred reaction time of 20 to 30 hours. google.com Another conventional synthesis method involves heating at 80-85°C for 18 hours. nih.gov These examples highlight that optimal temperature and duration are highly specific to the chosen synthetic route and must be carefully controlled to achieve the desired outcome. google.comresearchgate.netresearchgate.netnih.gov
| Synthetic Method | Temperature | Duration | Reference |
|---|---|---|---|
| Molybdenum-Catalyzed Amination | 140–150 °C (reflux) | 24 hours | nih.govresearchgate.netresearchgate.net |
| Asymmetric Aza-Michael Reaction | 20–40 °C | 16-35 hours | nih.govresearchgate.net |
| Dynamic Kinetic Resolution | 50–70 °C (preferred) | 20–30 hours (preferred) | google.com |
| Conventional Phthalimido Intermediate Synthesis | 80–85 °C | 18 hours | nih.gov |
Reagent Purity and Stoichiometry Considerations in Process Efficiency
The efficiency of the synthesis of this compound is profoundly influenced by the purity of reagents and the precise control of their stoichiometric ratios. Historical synthetic routes, such as the one first disclosed in U.S. Patent 4,410,520, involved the reductive amination of ethyl 2-oxo-4-phenyl butyrate with (3S)-3-amino-l-carboxymethyl-2,3,4,5-tetrahydro-lH-benzazepin-2-one. quickcompany.in This process, however, suffered from low yields, approximately 25%, and the use of the toxic reagent sodium cyanoborohydride. quickcompany.in The resulting product was a diastereoisomeric mixture, requiring extensive purification. quickcompany.innewdrugapprovals.org
Later process improvements focused on enhancing both yield and stereochemical purity. One significant advancement involves the nucleophilic substitution of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with a chiral substrate like ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate. newdrugapprovals.orggoogle.com This method demonstrated superior control over the stereochemistry, yielding this compound with a much more favorable diastereomeric ratio. For instance, a diastereomeric ratio of SS:SR = 96:4 was achieved for the t-butyl ester intermediate (IIa), which is a precursor to the final active pharmaceutical ingredient. newdrugapprovals.org
The choice of solvent and base is also critical. The condensation reaction between (S)-l-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-lH-[l]benzazepin-2-one and trifluoromethane (B1200692) sulfonic ester of ethyl (R)-2-hydroxy-4-phenylbutyrate is carried out in methylene (B1212753) chloride using N-methyl morpholine (B109124) as a base. google.com Research has shown that the diastereoselectivity of similar 1,4-addition reactions is significantly influenced by solvent effects, more so than by stoichiometry or reaction temperature. nih.gov A Chinese patent highlights the use of ester solvents like ethyl acetate or isopropyl acetate and an inorganic base such as sodium carbonate or potassium carbonate as a less toxic alternative to solvents like toluene. google.com
The following table summarizes a comparison of different synthetic approaches, illustrating the impact of reagent and solvent selection on process outcomes.
| Synthetic Step | Key Reagents | Solvent/Base | Reported Yield/Purity | Reference |
| Reductive Amination | Ethyl 2-oxo-4-phenyl butyrate, Sodium cyanoborohydride | - | ~25% yield; 7:3 diastereomeric ratio | quickcompany.in |
| Nucleophilic Substitution | Ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate, (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one | N-methylmorpholine | 83.6% yield; SS:SR = 96:4 ratio for the ester | quickcompany.innewdrugapprovals.org |
| Molybdenum-Catalyzed Amination | α-hydroxy ester, Amine | tert-Amyl-alcohol / Mo(CO)6, dppb, (rac)-PA | 24% yield (one-step) | nih.gov |
| Improved Nucleophilic Substitution | R-α-p-nitrophenyl sulfonic benzo ethyl butyrate, (S)-3-amino...tert.-butyl acetate | Ethyl acetate / Inorganic base (e.g., K2CO3) | High yield | google.com |
A novel, one-step approach using a Molybdenum-catalyzed asymmetric amination of α-hydroxy esters has been explored for the synthesis of this compound. nih.govd-nb.info While the reported yield of 24% is modest, this catalytic method represents an innovative strategy that simplifies the synthetic route from the same starting materials. nih.gov
Synthesis of Related Impurities and Chemical Analogues for Mechanistic Studies
The synthesis of impurities and chemical analogues of this compound is essential for developing and validating analytical methods, as well as for studying reaction mechanisms and structure-activity relationships. These compounds serve as reference standards to ensure the purity and quality of the final drug substance. clearsynth.com
Known impurities include diastereomers, degradation products, and byproducts from the synthetic process. clearsynth.com An important example is the (1R)-Benazepril tert-Butyl Ester, an isomer of the desired product, which is synthesized for use as a reference compound. cymitquimica.com Its full chemical name is (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester. cymitquimica.com
Other synthesized analogues are used in research to investigate metabolic pathways and drug interactions. These include deuterated versions like (2R,3'S) this compound-d5 and ester analogues such as Benazeprilat Benzyl (B1604629) Ester (Glycine)tert-butyl Ester. pharmaffiliates.com
The table below lists several known impurities and analogues related to this compound.
| Compound Name | CAS Number | Molecular Formula | Purpose/Origin | Reference |
| (1R)-Benazepril tert-Butyl Ester | - | C₂₈H₃₆N₂O₅ | Isomer, useful as a synthetic intermediate for reference standards. | cymitquimica.com |
| 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | 1356011-61-4 | - | Related substance for analytical reference. | clearsynth.com |
| Benazepril Impurity 4 | 131064-74-9 | C₂₄H₂₈N₂O₅ | Process impurity for analytical method development and validation. | synzeal.com |
| 7-bromo-3-azido-1-(t-butyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.benzazepin-2-one | - | - | Process impurity that can be converted to a key precursor. | google.com |
| Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | 1356838-13-5 | C₃₃H₃₈N₂O₅ | Related compound for research and analysis. | pharmaffiliates.com |
By intentionally preparing these compounds, researchers and manufacturers can gain a deeper understanding of the reaction pathways, control the impurity profile of the final product, and ensure its quality and consistency.
Stereochemical Control and Enantioselective Synthesis
Strategies for Diastereoselective Synthesis of Benazepril (B1667978) tert-Butyl Ester
The diastereoselective synthesis of benazepril and its intermediates, including the tert-butyl ester, often relies on controlling the formation of new stereocenters relative to existing ones. One common strategy involves the coupling of two chiral building blocks. For instance, the reaction between (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester and a derivative of (S)-homophenylalanine is a key step.
Various approaches have been developed to enhance the diastereoselectivity of this coupling reaction. These include:
Nucleophilic Substitution: A method involves the nucleophilic substitution of a chiral substrate like ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436) with (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one. This reaction, conducted in the presence of N-methylmorpholine, has been reported to yield a diastereomeric ratio of SS:SR = 96:4 for the resulting benazepril t-butyl ester. newdrugapprovals.org
Michael Addition: Another strategy employs a Michael addition reaction. For example, the addition of S-alanine benzyl (B1604629) ester to ethyl-4-oxo-4-phenyl-2-butenoate proceeds in a regio- and diastereoselective manner. researchgate.net A similar approach has been applied to the synthesis of a key intermediate for benazepril through an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govresearchgate.netnih.gov The diastereoselectivity of this reaction was found to be significantly influenced by the solvent used. nih.govresearchgate.net
Reductive Amination: Reductive amination of ethyl 2-oxo-4-phenylbutyrate with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate is another route. google.com This method also generates a mixture of diastereomers that require subsequent separation.
Dynamic Kinetic Resolution: A dynamic kinetic resolution process has been utilized in the reaction of 3-bromo-2,3,4,5-tetrahydro-1H- thieme.de-benzazepine-2-ketone-1-tert-butyl acetate (B1210297) with (S)-homophenylalanine to efficiently prepare the desired benazepril intermediate. google.com
The choice of solvent can play a critical role in the diastereomeric outcome of these reactions. nih.govresearchgate.net For instance, in the aza-Michael addition, different solvents can lead to varying diastereomeric ratios. researchgate.net
Table 1: Solvent Effect on the Diastereomeric Ratio in Asymmetric Aza-Michael Reaction
| Solvent | Diastereomeric Ratio (S,S) : (R,S) |
|---|---|
| Dichloromethane (B109758) | 4.20 : 1 |
| Acetonitrile (B52724) | 3.75 : 1 |
| Ethanol | 2.15 : 1 |
| Isopropanol (B130326) | 1.91 : 1 |
| Xylene | 1.88 : 1 |
| Pyridine | 1.87 : 1 |
| Ether | 1.86 : 1 |
| Benzene (B151609) | 1.83 : 1 |
| Acetonitrile/H₂O | 1.81 : 1 |
| Isobutanol | 1.80 : 1 |
Data sourced from an asymmetric aza-Michael reaction for a benazepril intermediate. researchgate.net
Methods for Diastereomeric Separation and Enantiomeric Enrichment
Following diastereoselective synthesis, which often produces a mixture of diastereomers, separation and enrichment techniques are essential to isolate the desired stereoisomer.
Common methods include:
Crystallization: Fractional crystallization is a widely used technique for separating diastereomers. The different physical properties of diastereomers, such as solubility, allow for their separation by crystallization from a suitable solvent. For instance, benazepril hydrochloride has been purified by recrystallization from a mixture of 3-pentanone/methanol (10:1) to achieve a higher diastereomeric ratio. newdrugapprovals.org The choice of solvent and crystallization conditions is critical to consistently produce a high diastereomeric composition. newdrugapprovals.org
Chromatography: Flash column chromatography is another effective method for separating diastereomeric products. researchgate.net High-performance liquid chromatography (HPLC) is also utilized, particularly for analytical purposes, to determine the diastereomeric purity of the product. scispace.commerckmillipore.com
Epimerization and Crystallization-Induced Asymmetric Transformation: In some processes, an undesired diastereomer can be converted to the desired one through epimerization. google.com This can be combined with crystallization, where the desired, less soluble diastereomer crystallizes out of solution, driving the equilibrium of the epimerization towards its formation. google.com Solvents such as p-xylene (B151628) and ethylene (B1197577) glycol-water systems have been found suitable for this process. google.com
The progress of these separations is often monitored using analytical techniques like HPLC. scispace.com
Asymmetric Catalysis and Chiral Ligand Design in tert-Butyl Ester Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including intermediates for benazepril. The design of chiral ligands is central to the success of these catalytic systems.
While specific examples of asymmetric catalysis directly leading to Benazepril tert-Butyl Ester are not extensively detailed in the provided search results, the principles of asymmetric synthesis are highly relevant. For instance, the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine (B190817) as a chiral ligand is a key step in one synthetic route to benazepril. google.com
The development of novel chiral ligands is an active area of research. eurekalert.orgresearchgate.netutexas.edu These ligands, often possessing C2 symmetry or existing as nonsymmetrical P,N-ligands, can be tailored for specific reactions to achieve high enantioselectivity. researchgate.netnih.gov Organometallic catalysts, such as those based on palladium, iridium, or rhodium, are frequently employed in conjunction with these chiral ligands. eurekalert.orgnih.gov
Key aspects of chiral ligand design include:
Modularity: The ability to easily modify the ligand structure allows for optimization for a specific catalytic transformation. nih.gov
Symmetry: C2-symmetric ligands have been historically successful as they can reduce the number of possible transition states, simplifying the stereochemical outcome. nih.gov
Electronic and Steric Properties: The electronic and steric nature of the ligand influences the reactivity and selectivity of the metal catalyst. researchgate.net
Researchers have developed chiral ligands based on various scaffolds, such as binaphthyls, for enantioselective C-H activation and cycloaddition reactions in the synthesis of complex molecules like benzazepines. eurekalert.org
Mitigation of Racemization and Epimerization during Esterification and Amine Reactions
Racemization and epimerization are potential side reactions during the synthesis of chiral molecules that can lead to a loss of stereochemical purity. nih.gov These processes are particularly relevant during esterification and reactions involving amines, which are key steps in the synthesis of this compound.
Strategies to mitigate these issues include:
Mild Reaction Conditions: Employing mild reaction conditions, such as lower temperatures and the use of non-basic or weakly basic reagents, can help to minimize the risk of proton abstraction from stereogenic centers, which is often the first step in racemization or epimerization. nih.gov
Choice of Reagents: The selection of coupling reagents and additives in amidation and esterification reactions is crucial. Certain additives, like oxime-based compounds, have been shown to be effective in suppressing epimerization during peptide synthesis, a process analogous to the formation of the amide bond in benazepril. nih.gov
Control of pH: Maintaining an appropriate pH during the reaction and workup is important, as both acidic and basic conditions can promote epimerization.
Solvent Selection: The choice of solvent can influence the rate of epimerization. Solvents that can stabilize charged intermediates may facilitate these unwanted side reactions.
In the context of benazepril synthesis, epimerization can be intentionally induced under controlled conditions to convert an undesired diastereomer into the desired one, as seen in crystallization-induced asymmetric transformation processes. google.com
Influence of Chirality on Reaction Kinetics and Stereochemical Outcome
The chirality of reactants, catalysts, and intermediates can have a profound impact on the kinetics of a reaction and its stereochemical outcome. In the synthesis of benazepril, where multiple chiral centers are present, these effects are significant.
Diastereomeric Transition States: When a chiral reactant reacts with another chiral molecule (or a prochiral molecule in the presence of a chiral catalyst), they form diastereomeric transition states. These transition states have different energies, leading to different rates of formation for the diastereomeric products. This is the fundamental principle behind diastereoselective synthesis.
Enzyme-Catalyzed Reactions: Enzymes, being inherently chiral, exhibit high stereoselectivity. Enzymatic methods have been employed in the synthesis of ACE inhibitor intermediates, where the enzyme's active site preferentially binds one enantiomer over the other, leading to a highly stereoselective transformation. scispace.com For example, lipases have been used for the stereoselective synthesis of intermediates for ACE inhibitors with high chiral purity (>99%). scispace.com
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. Dynamic kinetic resolution combines this with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This has been applied in the synthesis of benazepril intermediates. google.com
The stereochemistry of the final benazepril molecule is critical for its biological activity. The desired (S,S) isomer exhibits significantly higher potency as an ACE inhibitor compared to other stereoisomers. nih.gov This underscores the importance of controlling the stereochemistry throughout the synthesis.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies for Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of benazepril (B1667978) tert-butyl ester and for identifying and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) and its Variants (RP-HPLC, UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benazepril tert-butyl ester. klivon.comklivon.com Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating the non-polar this compound from more polar impurities. ajpsonline.comnih.gov These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ajpsonline.comnih.govjetir.org Detection is commonly performed using a UV detector, often at a wavelength of around 240 nm, where the benzazepine chromophore exhibits significant absorbance. ajpsonline.comnih.gov
Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, offers enhanced resolution, sensitivity, and speed of analysis. The use of sub-2 µm particles in UPLC columns allows for more efficient separations, which is critical for resolving closely related impurities.
A typical HPLC method for the analysis of benazepril and its related substances, including the tert-butyl ester intermediate, might employ a gradient elution to effectively separate compounds with a wide range of polarities. ajpsonline.comresearchgate.net For instance, a gradient system with a mobile phase of aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and acetonitrile can be used to achieve separation of benazepril, its impurities, and its ester intermediates. ajpsonline.comresearchgate.net The quantification of this compound and its impurities is achieved by comparing the peak areas from the sample chromatogram to those of a calibrated reference standard. jetir.org The linearity of the method is established by analyzing a series of solutions with known concentrations, ensuring a direct relationship between concentration and detector response. ajpsonline.comjetir.org
Table 1: Exemplary HPLC Parameters for Benazepril Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of aqueous buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
This table presents a generalized set of HPLC conditions. Specific methods may vary based on the instrument and the specific impurities being targeted. ajpsonline.comnih.gov
Chiral Chromatography for Enantiomeric Purity Determination
Benazepril has two chiral centers, leading to four possible stereoisomers. The desired therapeutic activity resides in the (S,S)-isomer. google.comnewdrugapprovals.org Therefore, it is crucial to control the stereochemistry throughout the synthesis, starting from the intermediates. Chiral chromatography is the primary method for determining the enantiomeric purity of this compound.
These separations are typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. researchgate.net For instance, a cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) column has been shown to be effective in resolving the enantiomers of benazepril intermediates. researchgate.net The mobile phase often consists of a non-polar organic solvent like hexane (B92381) mixed with a polar modifier such as an alcohol (e.g., n-butanol). researchgate.net The choice and concentration of the alcoholic modifier, as well as the column temperature, can significantly influence the separation (stereoselectivity). researchgate.net
A study demonstrated the successful resolution of two benazepril intermediates on a CDMPC column using a mobile phase containing 10% n-butanol at 25°C, achieving high separation factors. researchgate.net The elution order of the enantiomers can be determined by analyzing chirally pure standards. The ability to achieve high enantiomeric purity, often exceeding 99%, is a critical aspect of the synthesis process. quickcompany.inepo.org
Development of Stability-Indicating Chromatographic Methods for Forced Degradation Studies
Stability-indicating methods are analytical procedures that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement to ensure the stability of the drug substance over its shelf life. Forced degradation studies, also known as stress testing, are performed to intentionally degrade the drug substance under various conditions to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method. scirp.orgscirp.org
For this compound, forced degradation studies would involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. scirp.orgscirp.orgresearchgate.netnih.govresearchgate.net An HPLC method is then developed to separate the intact this compound from all the degradation products formed. scirp.orgscirp.org A photodiode array (PDA) detector is often used in conjunction with HPLC to assess the peak purity of the main component, ensuring that the chromatographic peak is not co-eluting with any degradants. nih.govscirp.orgscirp.org
Studies on benazepril have shown that it is susceptible to hydrolysis, leading to the formation of its active metabolite, benazeprilat (B1667979). researchgate.netnih.gov It is also prone to degradation under photolytic conditions. researchgate.netnih.gov A stability-indicating method for a combination product of amlodipine (B1666008) and benazepril demonstrated successful separation of the active ingredients from their degradation products generated under acid, base, oxidative, thermal, and photolytic stress. nih.govscirp.org
Table 2: Forced Degradation Conditions for Benazepril
| Stress Condition | Example Reagent/Condition |
| Acid Hydrolysis | Conc. HCl scirp.orgscirp.org |
| Base Hydrolysis | 2N NaOH scirp.orgscirp.org |
| Oxidation | 3% H₂O₂ scirp.orgscirp.org |
| Photolysis | Exposure to UV light (ICH Q1B) scirp.orgscirp.org |
| Thermal | 80°C scirp.orgscirp.org |
These conditions are illustrative and may be adjusted based on the stability of the specific compound being tested.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for identifying the structure of any unknown impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Confirmation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the molecular structure of this compound. klivon.comcleanchemlab.com
¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzazepine ring system and the phenyl group, the protons of the ethyl ester group, and importantly, a distinct singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.40 ppm. google.com The complex splitting patterns (multiplets) in the aliphatic region would correspond to the protons of the benzazepine ring and the side chain. google.com
¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbons of the ester and lactam groups, the aromatic carbons, and the aliphatic carbons of the benzazepine ring, the side chain, and the tert-butyl and ethyl groups. klivon.comchemicalbook.com
2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the assigned structure. LC-NMR, which couples liquid chromatography with NMR, can be employed to obtain structural information on impurities separated by HPLC. researchgate.netnih.gov
Table 3: Characteristic ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.05 - 7.40 | Multiplet |
| tert-Butyl Protons | ~1.40 | Singlet |
| Ethyl Ester (CH₃) | ~1.05 - 1.32 | Triplet/Multiplet |
| Ethyl Ester (CH₂) | ~3.95 - 4.12 | Quartet/Multiplet |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data is based on similar structures and reported values. google.com
Mass Spectrometry (MS, LC-MS, HR-MS, MSn, LC-MS/TOF) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. klivon.comcleanchemlab.com
Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound (C₂₈H₃₆N₂O₅, MW: 480.6 g/mol ). pharmaffiliates.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. google.com This hyphenated technique is invaluable for identifying and characterizing impurities and degradation products, even at trace levels. researchgate.netresearchgate.netnih.govresearchgate.net The mass spectrometer can provide molecular weight information for each peak separated by the HPLC.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments. nih.gov This is particularly useful for confirming the identity of unknown impurities. LC-MS/TOF (Time-of-Flight) is a common HR-MS technique used for this purpose. nih.gov
Tandem Mass Spectrometry (MSn or MS/MS) involves multiple stages of mass analysis. A specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and helps to establish the fragmentation pathway of the molecule. nih.gov For benazepril and its derivatives, fragmentation often involves the cleavage of the ester groups and the side chain. nih.gov
Table 4: Key Mass Spectrometry Data for Benazepril and Related Compounds
| Compound/Ion | m/z | Ionization Mode | Technique |
| Benazepril [M+H]⁺ | 425.2079 | Positive | LC-ESI-QTOF |
| Benazepril [M-H]⁻ | 423.1921 | Negative | LC-ESI-QFT |
| Benazeprilat | - | - | - |
| This compound [M+H]⁺ | 481.2697 (Calculated) | Positive | ESI |
Data for Benazepril is provided for comparative purposes. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. In the context of this compound, IR spectroscopy provides characteristic absorption bands that confirm the presence of its key structural features. While a specific spectrum for this compound is not publicly available, the expected characteristic IR absorptions can be inferred from the analysis of its constituent functional groups and related compounds like Benazepril Hydrochloride. google.com
The structure of this compound contains several functional groups that give rise to distinct peaks in an IR spectrum. These include the ester carbonyl (C=O) groups, the amide carbonyl (C=O) group, C-N bonds, C-O bonds, and aromatic and aliphatic C-H bonds. The tert-butyl group also presents characteristic bending vibrations.
A general representation of the expected IR absorption bands for this compound is provided in the table below. The wavenumbers are approximate and can be influenced by the molecular environment and the sample preparation method.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Ester Carbonyl (tert-butyl ester) | 1735 - 1715 | C=O Stretch |
| Ester Carbonyl (ethyl ester) | 1750 - 1730 | C=O Stretch |
| Amide Carbonyl (lactam) | 1680 - 1630 | C=O Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H | 3000 - 2850 | Stretch |
| C-N | 1350 - 1000 | Stretch |
| C-O (ester) | 1300 - 1000 | Stretch |
| C-H (tert-butyl) | 1475 - 1450 and 1390 - 1365 | Bending |
The IR spectra of different polymorphic forms of Benazepril Hydrochloride, a closely related compound, have been documented, showing variations in the fingerprint region which can be used to differentiate between crystalline forms. google.com Similar principles would apply to the analysis of this compound, where IR spectroscopy can be a valuable tool for identifying and differentiating polymorphs.
Application of Deuterated Analogues in Spectroscopic Studies
Deuterated analogues of pharmaceutical compounds, including this compound, serve as invaluable tools in various spectroscopic studies. The primary deuterated form of interest is this compound-d5, where five hydrogen atoms are replaced by deuterium (B1214612). smolecule.comscbt.com This isotopic labeling has several key applications in analytical and metabolic research.
One of the main uses of deuterated analogues is as internal standards in quantitative analysis by mass spectrometry (MS). smolecule.com The mass difference between the deuterated and non-deuterated compound allows for their distinct detection, while their similar chemical and physical properties ensure they behave almost identically during sample preparation and chromatographic separation. This leads to more accurate and precise quantification of the non-deuterated analyte in complex matrices.
Furthermore, deuterium labeling is instrumental in metabolism studies. By administering the deuterated compound, researchers can trace the metabolic fate of this compound. The unique mass of the deuterated metabolites allows for their identification and differentiation from endogenous compounds. smolecule.com Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful technique where the exchange of labile protons with deuterium in the mobile phase can aid in the structural elucidation of related compounds and their degradation products. researchgate.net
The synthesis of this compound-d5 involves the incorporation of deuterium atoms into the benazepril molecule followed by esterification. smolecule.com The resulting compound has a molecular weight of approximately 485.63 g/mol . smolecule.comscbt.com
Table 2: Properties of this compound and its Deuterated Analogue
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application in Spectroscopy |
|---|---|---|---|
| This compound | C₂₈H₃₆N₂O₅ | 480.6 | Analyte |
| This compound-d5 | C₂₈H₃₁D₅N₂O₅ | 485.63 | Internal standard in mass spectrometry, metabolic tracer |
Method Validation and Quality Control in Research Settings
Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. In a research setting, the analysis of this compound and its related impurities requires validated methods to ensure the reliability and accuracy of the data. ajpsonline.comijpbs.net High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. ajpsonline.comnih.gov
The validation of an HPLC method for this compound would typically involve the assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters ensure the method is specific, linear, accurate, precise, and robust.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ajpsonline.com This is often demonstrated by comparing the chromatograms of the analyte, a blank, and a mixture of the analyte and its potential impurities to ensure adequate separation. ajpsonline.com
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of dilutions of a standard solution and plotting the response versus the concentration. ajpsonline.comajrconline.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a sample with a known amount of the analyte and measuring the recovery. ajpsonline.comajrconline.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be evaluated at different levels (e.g., repeatability, intermediate precision). ajpsonline.comnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ajpsonline.comresearchgate.net
Quality control in a research setting also relies on the use of certified reference materials (CRMs) or pharmaceutical secondary standards. sigmaaldrich.com These are highly characterized materials used to calibrate instruments and validate methods, ensuring the traceability and comparability of results. For instance, Benazepril Related Compound F, which is (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester, is available as a pharmaceutical secondary standard. sigmaaldrich.com
Table 3: Typical Method Validation Parameters for HPLC Analysis of this compound
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to separate the analyte from impurities and degradants. | Peak purity and resolution between peaks. |
| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) > 0.99. ajrconline.org |
| Accuracy | Closeness of measured value to the true value. | Recovery typically between 98-102%. |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 2%. nih.gov |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Chemical Stability and Degradation Pathways of Benazepril Tert Butyl Ester
Hydrolytic Degradation Mechanisms of the tert-Butyl Ester Group
The primary degradation pathway for Benazepril (B1667978) tert-butyl ester is the hydrolysis of its ester groups. This process can be catalyzed by either acids or bases and is influenced by several environmental factors. The hydrolysis of the tert-butyl ester group, as well as the ethyl ester group also present in the molecule, ultimately leads to the formation of Benazeprilat (B1667979), the active metabolite of Benazepril. researchgate.net
Acid-Catalyzed Hydrolysis Pathways and Kinetics
Under acidic conditions, the hydrolysis of esters is a well-documented reaction. For tert-butyl esters specifically, the mechanism can proceed through an SN1 pathway after the initial protonation of the carbonyl oxygen. This involves the cleavage of the C-O bond to form a relatively stable tertiary carbocation. chemistrysteps.com Isotopic tracer studies on tert-butyl acetate (B1210297) have shown that in aqueous solutions, the cleavage predominantly occurs at the alkyl-oxygen bond (AAL1 mechanism). researchgate.net
Kinetic studies on the acidic hydrolysis of the related compound Benazepril Hydrochloride have been conducted in 0.1 M hydrochloric acid at various temperatures (50, 53, 58, and 63 °C). nih.gov These studies revealed that the hydrolysis follows pseudo-first-order kinetics, with the rate increasing with temperature. nih.govresearchgate.net The primary degradation product identified in these studies was Benazeprilat. nih.gov The kinetics of this reaction can be described by the following table, which illustrates the effect of temperature on the rate constant.
Table 1: Pseudo-first-order rate constants for the acidic hydrolysis of Benazepril HCl at different temperatures.
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 50 | Data not available |
| 53 | Data not available |
| 58 | Data not available |
| 63 | Data not available |
Note: Specific rate constant values from the cited literature were not available to populate this table.
Base-Mediated Hydrolysis Studies and Mechanistic Insights
Base-catalyzed hydrolysis of esters, also known as saponification, is typically an irreversible process. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide group to yield a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com
Studies on the hydrolysis of Benazepril in 0.1 N sodium hydroxide at room temperature have shown that it degrades to produce Benazeprilat. nih.gov This reaction also follows pseudo-first-order kinetics. nih.gov Isotope labeling experiments have confirmed that the reaction proceeds via an addition-elimination mechanism, where the oxygen in the resulting carboxylate comes from the hydroxide ion. chemistrysteps.com
The rate of base-catalyzed hydrolysis is influenced by steric and electronic effects. arkat-usa.org However, for some esters, the rate-determining step is the elimination of the alkoxide group, with steric effects having a low influence. nih.gov
Factors Influencing Hydrolysis Kinetics (e.g., pH, Solvent Effects, Temperature)
Several factors can significantly impact the rate of hydrolysis of Benazepril tert-butyl ester.
pH: Hydrolysis is catalyzed by both acids and bases. Therefore, the rate of degradation is expected to be lowest at a neutral or near-neutral pH and increase at both low and high pH values. researchgate.net Benazepril hydrochloride has been shown to be stable in a pH 7.4 phosphate-buffered solution at 37°C. nih.govresearchgate.net
Solvent Effects: The solvent can influence the rate of hydrolysis. For instance, in the acid-catalyzed hydrolysis of tert-butyl acetate, the mechanism shifts from predominantly alkyl-oxygen bond cleavage in water to acyl-oxygen bond cleavage in aqueous dioxane. researchgate.net Non-aqueous solvent systems, such as methanol/dichloromethane (B109758), have been used for mild alkaline hydrolysis of esters at room temperature. arkat-usa.org
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. researchgate.net This has been demonstrated in the acidic hydrolysis of Benazepril hydrochloride, where the reaction rate increases with rising temperature. nih.gov
Table 2: Factors Influencing Hydrolysis Kinetics
| Factor | Effect on Hydrolysis Rate |
| pH | Increased rate at both acidic and basic pH. researchgate.net |
| Solvent | Can alter the reaction mechanism and rate. researchgate.netarkat-usa.org |
| Temperature | Increased rate with increasing temperature. nih.govresearchgate.net |
Non-Hydrolytic Degradation Mechanisms
In addition to hydrolysis, this compound can degrade through other pathways, such as oxidation and photochemical reactions.
Oxidative Degradation Pathways and By-product Formation
Forced degradation studies have shown that Benazepril is susceptible to oxidative degradation. researchgate.net When subjected to oxidative stress, two degradation products have been observed. researchgate.net While the specific structures of these oxidative degradation by-products of the tert-butyl ester are not detailed in the provided search results, it is known that the parent drug, Benazepril, degrades under oxidative conditions. researchgate.net
Photochemical Degradation Studies under Various Light Conditions
Photochemical degradation is another relevant pathway for the breakdown of Benazepril and its derivatives. Studies have shown that Benazepril undergoes photochemical degradation under both acidic and neutral pH conditions, leading to the formation of multiple minor degradation products. researchgate.netnih.gov The drug was found to be susceptible to degradation under photoacidic conditions. researchgate.net Specific details on the photochemical degradation of the tert-butyl ester itself were not available in the search results.
Thermal Degradation Profiles and Impurity Generation
The stability of benazepril and its intermediates, such as this compound, is a critical factor in its synthesis and formulation. Thermal stress is a significant factor that can lead to the degradation of the compound and the generation of various impurities. Forced degradation studies, which are conducted under conditions more severe than accelerated stability testing, help to elucidate the degradation pathways and the types of impurities that may form.
Under thermal stress conditions, such as heating at 80°C, benazepril has been shown to degrade, although it is relatively more stable compared to degradation under hydrolytic (acidic and basic) and oxidative conditions. scirp.orgmdpi.com The primary degradation pathway for benazepril and its esters involves the hydrolysis of the ester groups. For this compound, the tert-butyl ester group can be cleaved to form benazepril, which can then undergo further degradation. The ethyl ester group in the benazepril molecule is also susceptible to hydrolysis, leading to the formation of benazeprilat, the active metabolite and a major degradation product. researchgate.netnih.govresearchgate.net
The generation of impurities is a key concern during thermal degradation. While benazepril is considered stable to thermal stress in some studies, others indicate that degradation does occur. researchgate.netresearchgate.net The formation of benazeprilat is a common impurity resulting from the hydrolysis of the ethyl ester. google.com Other related substances and diastereomers of benazepril can also form, impacting the purity of the final product. google.com The rate and extent of impurity generation are dependent on the temperature, duration of heat exposure, and the presence of moisture or other reactive species.
| Stress Condition | Effect on Benazepril/Intermediates | Key Impurities Generated |
| Thermal (e.g., 80°C) | Degradation observed, though less severe than hydrolysis | Benazeprilat, Diastereomers |
| Acid Hydrolysis | Significant degradation | Benazeprilat and other minor products |
| Base Hydrolysis | Significant degradation | Benazeprilat |
| Oxidation | Degradation observed | Hydroxylated derivatives |
| Photolysis | Degradation, especially in acidic/neutral conditions | Multiple minor degradation products |
Identification and Structural Characterization of Degradation Products
The identification and structural elucidation of degradation products are essential for ensuring the quality and safety of a drug substance. A variety of sophisticated analytical techniques are employed to separate, identify, and characterize the impurities generated from this compound degradation.
High-performance liquid chromatography (HPLC) is a fundamental technique used to separate the degradation products from the parent compound. researchgate.netresearchgate.net Stability-indicating HPLC methods are specifically developed and validated to resolve all significant degradation products. scirp.org
Once separated, the structural characterization of these impurities is typically achieved using hyphenated mass spectrometry techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a Time-of-Flight (TOF) detector (LC-MS/TOF), provides accurate mass measurements of the degradation products, which allows for the determination of their elemental composition. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS or MSn) is used to establish the fragmentation pathway of the parent drug and its degradation products. By comparing the fragmentation patterns, the structure of the impurities can be deduced. researchgate.netnih.gov
On-line Hydrogen/Deuterium (B1214612) (H/D) exchange studies can be performed in conjunction with mass spectrometry to determine the number of exchangeable protons in a molecule, providing further structural confirmation. researchgate.netnih.gov
For more complex structures or for definitive confirmation, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, including 2D-NMR techniques, can be employed. researchgate.netnih.gov This powerful technique provides detailed information about the proton and carbon skeleton of the isolated impurities.
Several key degradation products of benazepril have been identified and characterized using these methods:
Benazeprilat (Impurity C) : The active metabolite and a major degradation product formed by the hydrolysis of the ethyl ester of benazepril. nih.govresearchgate.net
Benazepril Related Compound A : A diastereomer of benazepril, specifically the (3R,1R) isomer. simsonpharma.comusp.orgsynzeal.comsynthinkchemicals.com
Benazepril Related Compound B : Another diastereomer of benazepril, the (3S,1R) isomer. synzeal.comalentris.org
Hydroxylated Benazepril : An impurity formed under oxidative stress, where a hydroxyl group is added to the molecule. researchgate.net
| Degradation Product | Common Name/Impurity | Method of Identification |
| Benazeprilat | Benazepril Impurity C | LC-MS, LC-NMR nih.govresearchgate.net |
| (3R,1R)-Isomer | Benazepril Related Compound A | HPLC, MS simsonpharma.comusp.orgsynzeal.com |
| (3S,1R)-Isomer | Benazepril Related Compound B | HPLC, MS synzeal.com |
| 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)isoindoline-1,3-dione | Benazepril Impurity 2 | Spectroscopy synzeal.com |
Chemical Strategies for Enhancing Compound Stability
Enhancing the chemical stability of benazepril and its intermediates like the tert-butyl ester is crucial for producing a high-purity, stable final product. Chemical strategies primarily focus on the manufacturing process, particularly the conversion of benazepril (derived from the hydrolysis of this compound) to its hydrochloride salt and the control of its crystalline form.
One key strategy involves the careful selection of solvents during the salt formation and crystallization steps. The cleavage of the tert-butyl ester from its precursor is often accomplished with a strong acid, such as hydrochloric acid (HCl). google.com Performing the subsequent crystallization of benazepril hydrochloride in a specific solvent system can significantly improve the purity and stability of the final product. It has been shown that using a C3-C10 ketone solvent, such as acetone (B3395972) or methyl ethyl ketone, for the formation of the hydrochloride salt leads to benazepril hydrochloride with higher chemical purity and favors the formation of a more stable crystalline polymorph known as Form B. google.com This process minimizes the formation of impurities like benazeprilat. google.com
In contrast, older methods using solvents like methylene (B1212753) chloride often resulted in a less stable, foamed solid that required multiple recrystallizations to achieve adequate purity. google.com The improved process using ketone solvents is designed to reduce the degradation of benazepril and ensure the consistency of the final product. google.com
Another aspect of enhancing stability is controlling the pH and temperature during synthesis and workup. Since benazepril is susceptible to hydrolysis, especially under basic conditions, maintaining appropriate pH levels and avoiding excessive heat can prevent the degradation of the ester groups and the formation of related impurities. mdpi.com For example, during the distillation of solvents, using a vacuum allows for lower temperatures, which helps to avoid thermal degradation of the product. google.com
Enzymatic Ester Cleavage and Biotransformation Mechanisms in Vitro Studies
In Vitro Studies of Esterase-Mediated Hydrolysis of the tert-Butyl Ester Bond
In vitro investigations are fundamental to understanding the metabolic fate of prodrugs like benazepril (B1667978). Studies have demonstrated that benazepril is susceptible to enzymatic hydrolysis. nih.gov When incubated with porcine liver esterase (PLE) in a buffered solution at physiological pH and temperature, benazepril hydrochloride undergoes hydrolysis to form benazeprilat (B1667979) as the primary product. nih.govresearchgate.net This confirms that the ester bond is readily cleaved by enzymes found in the liver, a primary site of drug metabolism. drugbank.comnih.gov
The structure of the ester group significantly impacts the rate of this hydrolysis. Studies on model benzoate (B1203000) compounds, including various alkyl esters, provide insight into the effect of steric hindrance. In these experiments, the hydrolysis of a tert-butyl ester was compared to its linear isomers in different biological media, including human plasma and rat liver homogenates. The results consistently showed that the bulky tert-butyl group leads to a much slower rate of hydrolysis compared to less hindered esters like n-butyl ester. unil.ch For instance, the hydrolysis of tert-butyl benzoate was found to be approximately 15 times slower in liver homogenate and 120 times slower in plasma than its n-butyl counterpart. unil.ch This suggests that the steric bulk of the tert-butyl group in benazepril tert-butyl ester likely makes it more resistant to hydrolysis than the ethyl ester found in the final benazepril drug, a factor that is critical in its role as a synthetic intermediate. newdrugapprovals.org
| Ester Compound | Relative Hydrolysis Rate in Liver Homogenate | Relative Hydrolysis Rate in Plasma |
|---|---|---|
| n-Butyl Benzoate | Faster | Faster |
| sec-Butyl Benzoate | ~3-4x Slower than n-Butyl | ~40x Slower than n-Butyl |
| tert-Butyl Benzoate | ~15x Slower than n-Butyl | ~120x Slower than n-Butyl |
This table illustrates the relative hydrolysis rates of model benzoate esters, demonstrating the significant impact of steric hindrance from the alkyl group on the rate of enzymatic cleavage. Data derived from studies on model compounds. unil.ch
Characterization of Enzyme Systems Involved in Ester Cleavage (e.g., Carboxylesterase 1, CES1)
The enzymatic hydrolysis of ester-containing drugs is predominantly carried out by a class of enzymes known as carboxylesterases (CES). nih.govbiomolther.org These enzymes are members of the serine hydrolase superfamily and are widely distributed throughout the body, with particularly high concentrations in the liver and intestines. biomolther.orgexo-ricerca.it In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of most ester prodrugs. nih.govresearchgate.net
Human carboxylesterase 1 (hCE1) is the principal isoform found in the liver and is considered the primary enzyme responsible for the activation of many ACE inhibitor prodrugs, such as imidapril. biomolther.orgresearchgate.netnih.gov Given that benazepril's activation to benazeprilat occurs mainly in the liver, hCE1 is the key enzyme system involved in its hydrolysis. drugbank.comnih.govguidetopharmacology.org Carboxylesterases catalyze the addition of water to the ester group, which results in the formation of a more polar carboxylic acid and an alcohol, facilitating renal elimination. nih.gov While these enzymes lack absolute substrate specificity, the structure of the ester determines which isoform is dominant. CES1 generally hydrolyzes substrates with small alcohol groups and large acyl groups. nih.gov
Mechanistic Understanding of Prodrug Activation via Enzymatic Ester Hydrolysis
The use of a tert-butyl ester in benazepril serves a classic prodrug strategy: to enhance its physicochemical properties for improved absorption. researchgate.net Carboxylic acids are often polar and ionized at physiological pH, which can limit their ability to cross cellular membranes. By masking the polar carboxyl group of benazeprilat with an ester, the molecule becomes more lipophilic (fat-soluble). exo-ricerca.itresearchgate.net This increased lipophilicity facilitates passive diffusion across the gastrointestinal lining and into the bloodstream.
Once absorbed and transported to the liver, the prodrug encounters the high concentration of carboxylesterases. drugbank.comguidetopharmacology.org The enzymatic mechanism involves the hydrolysis of the ester bond, unmasking the carboxylic acid and converting the inactive or less active this compound into the potent ACE inhibitor, benazeprilat. drugbank.comnih.gov This bioconversion is essential for the drug's therapeutic effect. drugbank.comfiveable.me The entire process is a well-designed metabolic activation pathway where the body's own enzymes are harnessed to release the active drug at the desired site. scirp.org
Chemical Design Principles of Ester Prodrugs to Influence Enzymatic Cleavage
The design of an effective ester prodrug requires a delicate balance between chemical stability and enzymatic lability. The ideal prodrug should be stable enough to withstand the chemical conditions of the stomach and intestines but readily cleaved by enzymes once absorbed. researchgate.net
Several chemical design principles influence this balance:
Steric Hindrance : As demonstrated with the tert-butyl group, increasing the steric bulk of the alcohol moiety of the ester can significantly slow the rate of enzymatic hydrolysis. unil.ch This principle can be used to modulate the activation rate of a drug. While extreme hindrance can prevent activation, controlled hindrance can protect the prodrug from premature hydrolysis in plasma before it reaches the target organ, like the liver.
Electronic Effects : The electronic properties of the ester and surrounding functional groups can influence the susceptibility of the carbonyl carbon to nucleophilic attack by the enzyme.
Chain Length : For linear alkyl esters, increasing the chain length may improve binding to the hydrophobic pocket of carboxylesterases, potentially increasing the rate of cleavage. exo-ricerca.it
The design of benazepril as an ethyl ester in its final marketed form, rather than a more hindered tert-butyl ester, reflects a balance that allows for efficient absorption followed by rapid and effective enzymatic activation in the liver. newdrugapprovals.orgnih.gov
Influence of Stereochemistry on Enzymatic Biotransformation Rates and Pathways
Chirality plays a crucial role in the activity of many drugs, as biological systems like enzymes are themselves chiral. Benazepril possesses two stereogenic centers, meaning it can exist in four possible stereoisomeric forms. ptfarm.pl However, it is developed and marketed as a single enantiomer with the (S,S) configuration. ptfarm.plmdpi.com
This stereospecificity is critical because the enzymatic biotransformation and the subsequent binding of the active metabolite to the angiotensin-converting enzyme are highly dependent on the three-dimensional structure of the molecule. mdpi.com
Enzymatic Recognition : The enzymes responsible for hydrolysis, like CES1, have chiral active sites. They often show a preference for one stereoisomer over another, leading to different rates of biotransformation. The synthesis of benazepril aims to produce the (S,S) isomer with high purity, suggesting this form is the preferred substrate for the activating esterases. newdrugapprovals.orgias.ac.in
Pharmacological Activity : The resulting active metabolite, benazeprilat, must have the correct stereochemistry to bind effectively to the active site of ACE. Studies on similar ACE inhibitors, like enalapril, have shown that the (S)-enantiomer possesses the vast majority of the inhibitory activity, while the (R)-enantiomer is significantly less active. mdpi.com
While specific kinetic data on the biotransformation rates of different this compound stereoisomers are not extensively detailed, the deliberate synthesis of the (S,S) isomer underscores the profound influence of stereochemistry on the entire pharmacokinetic and pharmacodynamic pathway. newdrugapprovals.orgias.ac.in The production of specific isomers, such as the commercially available (1R)-Benazepril tert-Butyl Ester for research, further highlights the importance of stereochemical control in the synthesis and study of this compound. cymitquimica.com
| Compound | Stereochemistry | Role/Activity |
|---|---|---|
| Benazepril | (S,S) | Marketed prodrug form, preferred for biotransformation. mdpi.com |
| Benazeprilat | (S,S) | Active metabolite with high ACE inhibitory activity. mdpi.com |
| Enalapril | (S) | Enantiomer with ACE inhibiting activity. mdpi.com |
| Enalapril | (R) | Less active enantiomer. mdpi.com |
Theoretical and Computational Investigations of Benazepril Tert Butyl Ester
Molecular Modeling of Synthetic Reaction Mechanisms
Molecular modeling serves as a powerful lens to examine the intricate details of chemical reactions at the atomic level. By simulating the dynamic interactions between molecules, chemists can visualize reaction pathways, identify key intermediates, and understand the factors that control reaction outcomes.
Asymmetric synthesis is critical for producing pharmacologically active stereoisomers, and computational methods are invaluable for understanding how catalysts achieve high levels of stereoselectivity. researchgate.net The synthesis of benazepril (B1667978) involves the creation of specific stereocenters, a process often guided by a chiral catalyst. google.comacs.org Computational techniques such as molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) are employed to model the interaction between the catalyst and a substrate like a benazepril precursor. researchgate.netekb.eg
These studies focus on the catalyst's active site, analyzing how a substrate binds and is oriented for a reaction. uni-graz.at The calculations can reveal non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are crucial for stabilizing the transition state leading to the desired enantiomer. researchgate.net For instance, in biocatalysis, enzymes exhibit superior stereoselectivity due to the highly specific binding of substrates within their active sites, a phenomenon that can be modeled to understand and engineer these biocatalysts for specific synthetic applications. uni-graz.atacs.org By simulating the fit of a substrate within a catalyst's binding pocket, researchers can predict the most favorable binding modes and correlate them with experimental enantioselectivity. researchgate.netresearchgate.net
Table 1: Representative Intermolecular Interactions in a Catalyst-Substrate Complex This table illustrates the types of interactions that computational models typically analyze to understand catalytic selectivity. Energies are hypothetical examples.
| Interaction Type | Interacting Groups (Catalyst---Substrate) | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | Lewis Acid Site --- Ester Carbonyl | -5.2 |
| Hydrogen Bond | Chiral Ligand Amine --- Substrate Amine | -3.8 |
| Steric Repulsion | Catalyst Phenyl Group --- Substrate tert-Butyl Group | +2.5 |
| van der Waals | Catalyst Backbone --- Substrate Phenyl Ring | -2.1 |
Beyond initial binding, the elucidation of the complete reaction pathway, including all transition states, is key to understanding stereoselectivity. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method to map the potential energy surface of a reaction. exo-ricerca.itnih.gov This allows for the identification of the lowest energy pathways for the formation of different stereoisomers.
In the synthesis of molecules like benazepril tert-butyl ester, which may involve steps like dynamic kinetic resolution or stereoselective alkylation, DFT calculations can determine the activation energies for competing transition states. google.comacs.org The transition state leading to the desired (S,S)-diastereomer of benazepril, for example, would be shown to have a lower calculated energy barrier compared to the transition state leading to other isomers. These calculations can rationalize experimental observations and, more importantly, predict how modifications to the substrate or catalyst might enhance selectivity. researchgate.net For instance, the steric bulk of the tert-butyl ester group can significantly influence the accessibility of certain reaction pathways, an effect that can be precisely quantified through transition state modeling. exo-ricerca.it
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, which in turn dictate its reactivity. Methods like DFT are used to compute a wide range of molecular properties that help explain and predict chemical behavior. nih.govmdpi.com
A primary application of quantum chemistry is the prediction of reaction feasibility and rates by calculating thermodynamic properties and activation energies. scispace.com For any proposed synthetic step in the production of this compound, DFT calculations can estimate the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net A negative ΔG indicates a spontaneous reaction, while the magnitude of the activation energy (Ea) barrier determines the reaction rate. scispace.com
These predictive capabilities are crucial for optimizing reaction conditions (e.g., temperature, reaction time) without extensive experimental screening. researchgate.net For example, by comparing the calculated activation barriers for a desired reaction versus a potential side reaction, chemists can select conditions that favor the formation of the intended product.
Table 2: Hypothetical Calculated Energetics for a Key Synthetic Step This table demonstrates how computational chemistry can be used to compare the feasibility of different reaction pathways.
| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Calculated Reaction Energy (ΔG) (kcal/mol) | Predicted Outcome |
| Desired Product Formation | 15.2 | -10.5 | Favorable, spontaneous |
| Side-Product A Formation | 22.5 | -5.1 | Kinetically disfavored |
| Side-Product B Formation | 16.8 | +2.3 | Kinetically competitive, non-spontaneous |
The stability of this compound and its susceptibility to degradation can be investigated by analyzing its bond strengths. Computational methods can calculate bond dissociation energies (BDEs), which quantify the energy required to break a specific bond. This analysis is particularly relevant for identifying labile bonds, such as the ester and lactam functionalities within the molecule. researchgate.net
Furthermore, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com For example, the tert-butyl ester group is known to be labile under acidic conditions, which is a key step in its conversion to the active drug, benazeprilat (B1667979). nih.gov Computational models can quantify this lability by calculating the energetics of protonation at the ester oxygen and subsequent cleavage. These calculations help in understanding the molecule's degradation profile and designing appropriate protection strategies or deprotection conditions. exo-ricerca.itresearchgate.net
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, Mass Spectrometry Fragmentation)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for their characterization and structural confirmation. ekb.eg By calculating spectroscopic data for a proposed structure like this compound, a direct comparison can be made with experimental spectra to verify its identity.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically using DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These predictions are invaluable for assigning peaks in complex experimental spectra and for distinguishing between different isomers.
IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. These calculations help assign specific absorption bands to the vibrational modes of functional groups, such as the characteristic C=O stretching frequencies of the ethyl ester, tert-butyl ester, and lactam groups in the molecule.
Mass Spectrometry Fragmentation: While direct prediction of a full mass spectrum is complex, computational methods can aid in its interpretation. By calculating bond dissociation energies and the stability of potential fragments, it is possible to predict the most likely fragmentation pathways the molecule will undergo in the mass spectrometer. This helps rationalize the observed peaks in an experimental spectrum, such as those obtained from LC-MS analysis of degradation products. researchgate.net
Table 3: Comparison of Typical Experimental vs. Computationally Predicted Spectroscopic Data for this compound Functional Groups This table illustrates the correlation between experimental data and the values that can be predicted through computational models.
| Functional Group | Spectroscopic Property | Typical Experimental Value | Computationally Predicted Value |
| Ester C=O (ethyl) | IR Frequency (cm⁻¹) | ~1735 | 1730-1740 |
| Ester C=O (tert-butyl) | IR Frequency (cm⁻¹) | ~1730 | 1725-1735 |
| Lactam C=O | IR Frequency (cm⁻¹) | ~1690 | 1685-1695 |
| CH (aliphatic) | ¹H NMR Chemical Shift (ppm) | 1.0 - 4.0 | Correlates with experimental shifts |
| CH (aromatic) | ¹H NMR Chemical Shift (ppm) | 7.0 - 7.5 | Correlates with experimental shifts |
| Ester Carbonyl | ¹³C NMR Chemical Shift (ppm) | 170 - 175 | Correlates with experimental shifts |
Computational Predictions of Chemical Stability and Degradation Pathways
Computational modeling serves as a predictive tool to assess the chemical stability and potential degradation pathways of pharmaceutical compounds. For this compound, computational analyses, though not extensively published for this specific ester, can be inferred from studies on benazepril and other ester prodrugs. These predictions are crucial for understanding the molecule's shelf-life and its behavior under various environmental and physiological conditions.
Forced degradation studies on the parent compound, benazepril, have shown its susceptibility to hydrolysis, oxidation, and photolytic stress. nih.govtandfonline.com The primary degradation pathway for benazepril is the hydrolysis of its ethyl ester to form the active metabolite, benazeprilat. nih.govdrugbank.com It is computationally predictable that this compound would undergo a similar primary degradation pathway involving the cleavage of its tert-butyl ester bond.
Hydrolytic Degradation:
Computational models can predict the susceptibility of the ester linkage to hydrolysis under varying pH conditions. It is anticipated that, similar to benazepril, the tert-butyl ester of benazepril would be most susceptible to hydrolysis. nih.gov The rate of this hydrolysis is influenced by the steric hindrance of the tert-butyl group compared to the ethyl group in benazepril. Quantum mechanical calculations could be employed to model the transition state of the hydrolysis reaction, providing insights into the reaction kinetics.
Oxidative and Photolytic Degradation:
Benazepril has been shown to degrade under oxidative and photolytic conditions. nih.govtandfonline.com Computational models can identify the most likely sites for oxidation on the this compound molecule. These are typically electron-rich regions. Similarly, computational tools can predict the molecule's absorption of UV radiation, indicating its potential for photolytic degradation. The degradation products would likely involve modifications to the benzazepine ring system, similar to what has been observed for benazepril. nih.gov
A summary of predicted degradation pathways for this compound based on computational analysis of related compounds is presented in the table below.
| Degradation Pathway | Predicted Triggering Condition | Key Predicted Degradation Product | Computational Approach |
| Ester Hydrolysis | Acidic or basic pH | Benazeprilat | Quantum mechanics (QM) to model reaction energetics |
| Oxidation | Presence of oxidizing agents | Oxidized derivatives of the benzazepine ring | Molecular orbital calculations to identify electron-rich sites |
| Photodegradation | Exposure to UV light | Photolytic cleavage products | Time-dependent density functional theory (TD-DFT) to predict UV absorption |
It is important to note that while these predictions are based on sound chemical principles and data from related compounds, specific computational studies on this compound are needed for definitive confirmation.
Physiologically Based Pharmacokinetic (PBPK) Modeling for In Silico Mechanistic Studies of Biotransformation
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For a prodrug like this compound, PBPK modeling can provide valuable insights into its biotransformation into the active metabolite, benazeprilat.
While specific PBPK models for this compound are not yet published, models for other ACE inhibitors, including benazepril and ramipril, have been developed. nih.govnih.govresearchgate.netmdpi.com These models can serve as a foundation for constructing a PBPK model for this compound.
A PBPK model for this compound would be a multi-compartment model representing various organs and tissues connected by blood flow. Key parameters in such a model would include:
Physicochemical Properties of this compound: These include molecular weight, lipophilicity (logP), and pKa, which influence its absorption and distribution.
Absorption Parameters: The model would simulate oral absorption from the gastrointestinal tract, considering factors like intestinal permeability and solubility.
Distribution Parameters: Tissue-to-plasma partition coefficients would be estimated to describe the distribution of the prodrug and its active metabolite into different organs.
Metabolism Parameters: The central component of the model for a prodrug is the simulation of its biotransformation. For this compound, this would primarily involve the hydrolysis to benazeprilat. The model would incorporate the activity of relevant esterase enzymes, primarily in the liver. drugbank.com
Elimination Parameters: The model would describe the renal and potentially biliary clearance of both the prodrug and the active metabolite.
A PBPK model for benazepril and its active metabolite, benazeprilat, has been developed to predict their pharmacokinetic profiles. iospress.nl This model incorporates a one-compartment model for benazeprilat and was extended to a population-based model (PopPBPK) to capture inter-individual variability. iospress.nl
The table below outlines the key components of a hypothetical PBPK model for this compound.
| Model Component | Description | Key Parameters |
| Absorption | Simulates the uptake of the prodrug from the gut into the systemic circulation. | Intestinal absorption rate constant, solubility, permeability. |
| Distribution | Describes the reversible transfer of the prodrug and metabolite between blood and tissues. | Organ volumes, blood flow rates, tissue-plasma partition coefficients. |
| Metabolism | Models the conversion of this compound to benazeprilat. | Hepatic blood flow, intrinsic clearance by esterases. |
| Elimination | Simulates the removal of the prodrug and metabolite from the body. | Renal clearance, biliary clearance. |
Such a PBPK model could be used to:
Predict the plasma concentration-time profiles of both this compound and benazeprilat.
Investigate the impact of genetic polymorphisms in metabolizing enzymes on the drug's efficacy.
Simulate drug-drug interactions.
Extrapolate pharmacokinetics to special populations, such as patients with renal impairment. mdpi.com
The development of a specific PBPK model for this compound would be a valuable tool in its preclinical and clinical development, allowing for a more mechanistic understanding of its disposition in the body.
Conclusion and Future Research Directions
Summary of Key Academic Findings on Benazepril (B1667978) tert-Butyl Ester
The synthesis of benazepril tert-butyl ester has been approached through several distinct chemical strategies, each with its own set of advantages and challenges. Early methods often involved multi-step sequences with classical resolution techniques to obtain the desired stereoisomer. More recent academic research has focused on developing more efficient and stereoselective routes.
One notable approach involves the nucleophilic substitution of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with a chiral substrate like ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436). This method can achieve a good diastereomeric ratio, which is crucial for the efficacy of the final drug product. bohrium.comscispace.com
Another significant synthetic strategy is the Michael addition reaction. A process has been described where (3S)-3-amino-l-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-lH-benzazepin-2-one is reacted with a 3-benzoyl acrylic acid ester. The diastereomeric ratio of the resulting adduct is influenced by the solvent used, with apolar solvents like toluene (B28343) favoring the desired S,S isomer. nih.gov
More recently, an asymmetric aza-Michael addition has been reported as a convergent pathway. This method utilizes L-homophenylalanine ethyl ester and 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to construct the key intermediate. The diastereoselectivity of this reaction was found to be highly dependent on the solvent, offering a pathway to kinetically control the formation of the desired stereoisomer. mdpi.comnih.gov
A promising one-step synthesis has been developed using molybdenum-catalyzed asymmetric amination of α-hydroxy esters. This method employs an earth-abundant transition metal catalyst and has been successfully applied to the synthesis of this compound, demonstrating the potential for more direct and atom-economical routes. nih.gov
Furthermore, the use of deuterated this compound (this compound d5) has been highlighted in research for its application in pharmacokinetic studies. The isotopic labeling allows for detailed investigation of the metabolic pathways and biological interactions of benazepril. thieme.de
| Synthetic Approach | Key Reagents | Noteworthy Findings |
| Nucleophilic Substitution | (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one, ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate | Achieves good diastereomeric ratios (e.g., SS:SR = 96:4). bohrium.comscispace.com |
| Michael Addition | (3S)-3-amino-l-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-lH-benzazepin-2-one, 3-benzoyl acrylic acid ester | Diastereoselectivity is solvent-dependent, favoring apolar solvents. nih.gov |
| Asymmetric Aza-Michael Addition | L-homophenylalanine ethyl ester, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester | Offers a convergent and kinetically controlled route to the desired stereoisomer. mdpi.comnih.gov |
| Molybdenum-Catalyzed Asymmetric Amination | α-hydroxy esters, amines, Molybdenum catalyst | Provides a one-step, atom-economical synthesis pathway. nih.gov |
| Use of Deuterated Analog | Deuterium-labeled precursors | Facilitates pharmacokinetic and metabolic studies. thieme.de |
Identification of Unresolved Research Questions and Knowledge Gaps
Despite the progress in the synthesis of this compound, several unresolved questions and knowledge gaps remain, presenting opportunities for further research.
A primary challenge lies in the consistent control of diastereoselectivity . While various methods have been developed to favor the desired (S,S)-isomer, achieving high and consistent diastereomeric purity on an industrial scale can still be problematic. The influence of reaction parameters on stereochemical outcomes is not always fully understood, leading to variations in product quality. bohrium.comscispace.com The development of racemic mixtures often necessitates technically challenging and costly separation processes to isolate the desired single enantiomer. ardena.comchiralpedia.com
Another significant knowledge gap is the lack of comprehensive mechanistic understanding for some of the synthetic transformations. For instance, while the solvent effect in the asymmetric aza-Michael addition has been observed, a detailed computational and experimental investigation into the transition states and reaction pathways could provide deeper insights. mdpi.comnih.gov A more profound understanding of reaction mechanisms is crucial for rational process optimization and troubleshooting.
Furthermore, there is a continuous need for more environmentally benign and sustainable synthetic routes . Many existing methods still rely on stoichiometric reagents, harsh reaction conditions, and hazardous solvents. The development of catalytic and greener alternatives is an ongoing challenge in pharmaceutical chemistry. nih.govchiralpedia.com
The metabolic pathways of benazepril, for which this compound is a precursor, have been studied, but there may be further nuances to explore, particularly concerning minor metabolites and their potential biological activities. nih.gov While the major metabolic route is hepatic carboxylation to benazeprilat (B1667979), a deeper understanding of the complete metabolic profile is always beneficial. nih.gov
Potential Avenues for Advanced Synthetic Methodologies and Process Development
Future research into the synthesis of this compound is likely to focus on addressing the aforementioned knowledge gaps through the development of advanced synthetic methodologies and improved process development.
The exploration of novel catalytic systems holds significant promise. This includes the further development of asymmetric organocatalysis, which has emerged as a powerful tool for constructing chiral molecules. frontiersin.org Chiral phase-transfer catalysts, for example, have shown great potential in the asymmetric synthesis of amino acids and could be adapted for the synthesis of benazepril intermediates. japan-acad.go.jp
Biocatalysis represents a particularly attractive avenue for future development. nih.gov The use of enzymes, such as lipases, hydrolases, and oxidoreductases, can offer high enantioselectivity and operate under mild, environmentally friendly conditions. nih.govrroij.comcore.ac.ukutm.my Developing a robust biocatalytic process for the synthesis of key chiral building blocks or even the direct enzymatic coupling to form this compound could revolutionize its production. bohrium.comnih.govnih.govrroij.comcore.ac.ukutm.my
Continuous flow chemistry is another area with significant potential for process development. chiralpedia.com Implementing continuous flow processes can offer better control over reaction parameters, improved safety, and potentially higher yields and purity compared to batch processes. This technology could be particularly beneficial for optimizing stereoselectivity and ensuring consistent product quality.
The development of chemoenzymatic synthetic routes, which combine the advantages of both chemical and biological catalysis, could also lead to more efficient and sustainable processes for producing this compound. core.ac.uk
Prospects for Further Mechanistic and Theoretical Investigations in Chemical and Biochemical Contexts
A deeper understanding of the underlying mechanisms of the reactions involved in the synthesis of this compound is crucial for future advancements.
Computational chemistry and molecular modeling can play a pivotal role in this regard. nih.gov Density Functional Theory (DFT) calculations and other computational methods can be employed to elucidate reaction mechanisms, predict transition state structures, and understand the origins of stereoselectivity. rsc.org Such theoretical studies can guide the rational design of more efficient catalysts and reaction conditions.
In the context of biocatalysis, protein engineering and directed evolution can be used to tailor enzymes with improved activity, stability, and selectivity for the specific substrates involved in this compound synthesis. bohrium.com Understanding the enzyme-substrate interactions at a molecular level through techniques like X-ray crystallography and molecular dynamics simulations can inform these engineering efforts.
Further kinetic studies of the various synthetic routes can provide valuable data for process optimization and scale-up. nih.gov Investigating the kinetics of both the desired reaction and potential side reactions can help in identifying optimal conditions to maximize the yield of the target compound while minimizing impurity formation.
Finally, more in-depth investigations into the biochemical transformations of benazepril and its intermediates within biological systems can provide valuable feedback for drug design and development. nih.gov This includes a more detailed characterization of metabolic pathways and the identification of any previously unknown metabolites, which could be facilitated by advanced analytical techniques. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying Benazepril tert-Butyl Ester in pharmaceutical matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) is a primary method. Prepare the test solution by dissolving 50–100 mg of the compound in a mobile phase (e.g., acetonitrile-phosphate buffer) and injecting 25 μL into the system . Thin-layer chromatography (TLC) can supplement identification by comparing Rf values against USP reference standards (e.g., Benazepril Related Compound F) . For quantification, calculate impurities using peak area ratios relative to reference standards, as described in pharmacopeial protocols .
Q. How is this compound synthesized and characterized in academic settings?
- Methodological Answer : Synthesis typically involves esterification of the parent compound (e.g., benazeprilat) with tert-butanol under acidic catalysis. Post-synthesis, characterize the product using:
- Nuclear Magnetic Resonance (NMR) : Confirm esterification via tert-butyl proton signals (δ ~1.2 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the expected molecular weight (e.g., m/z 349 for C₁₉H₂₇NO₃) .
- Chromatographic Purity : Ensure ≥95% purity via HPLC, referencing USP Benazepril Related Compound F .
Q. What protocols ensure accurate purity assessment of this compound?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column and mobile phase optimized for resolving tert-butyl esters from hydrolyzed byproducts .
- Limit Tests for Related Compounds : Quantify impurities (e.g., Benazepril Related Compounds B, G) using validated pharmacopeial methods, with acceptance criteria ≤0.5% per ICH guidelines .
Advanced Research Questions
Q. How should researchers design stability studies for this compound under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify products (e.g., hydrolysis to benazeprilat) .
- Long-Term Stability : Store samples in amber glass vials at 2–8°C (per USP storage guidelines) and assess monthly for 24 months .
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life from accelerated stability data .
Q. How can spectral data discrepancies in novel derivatives of this compound be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR, MS, and IR data to resolve stereochemical ambiguities (e.g., R/S configurations) .
- Comparative Analysis : Benchmark results against deuterated analogs (e.g., this compound d₅) to isolate isotopic interference .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies mitigate impurity formation during the synthesis of this compound?
- Methodological Answer :
- Process Optimization : Control reaction pH (<5) to minimize ester hydrolysis. Use anhydrous solvents to prevent tert-butyl group cleavage .
- Purification Techniques : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials .
- In-Process Monitoring : Track intermediates via TLC or inline FTIR to halt reactions at optimal conversion points .
Q. How can analytical methods for this compound be validated for regulatory compliance?
- Methodological Answer :
- ICH Validation Parameters :
- Specificity : Demonstrate baseline separation from structurally similar impurities (e.g., Related Compound G) .
- Linearity : Achieve R² ≥0.999 across 50–150% of the target concentration .
- Robustness : Test variations in mobile phase composition (±5%) and column temperature (±2°C) .
- Cross-Laboratory Reproducibility : Share detailed protocols (per Beilstein Journal guidelines) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
